molecular formula C25H23N3O5 B2512099 N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892274-94-1

N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2512099
CAS No.: 892274-94-1
M. Wt: 445.475
InChI Key: WMMKJBKXDJXOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the methoxybenzyl and carboxamide groups suggests that it might have been synthesized for specific properties or activities, possibly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, with the methoxybenzyl groups attached at the 1 and 3 positions, and the carboxamide group at the 7 position .


Chemical Reactions Analysis

Quinazolines and their derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms or the carbonyl groups in the ring system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzyl and carboxamide groups could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of quinazoline derivatives due to their potential biological activities. For instance, quinazoline derivatives have been synthesized for evaluation as anti-inflammatory and analgesic agents. Studies on these compounds have revealed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential in therapeutic applications (Abu-Hashem, Zaki, & Al-Hussain, 2020).

Antioxidant Properties

The synthesis and characterization of various compounds, including those related to quinazoline derivatives, have been explored for their antioxidant properties. For example, bromophenol derivatives have been synthesized and evaluated for their antioxidant and radical scavenging activities, demonstrating significant antioxidant power in vitro (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Synthetic Methodologies

Novel synthetic methodologies have been developed to create quinazoline derivatives and related compounds. These methodologies include the use of niobium pentachloride for the conversion of carboxylic acids to carboxamides under mild conditions, which is crucial for the synthesis of tetrahydroisoquinoline alkaloid structures (Nery, Ribeiro, & Lopes, 2003).

Material Science Applications

In material science, the applications of related compounds extend to the recovery and characterization of nano-structured materials. For instance, ceria (CeO2) has been successfully prepared from cerium(III)-benzoxazine dimer complexes via thermal decomposition, showcasing the potential of these compounds in synthesizing nano-structured materials with specific applications in catalysis and environmental remediation (Veranitisagul et al., 2011).

Molecular Structure and Characterization

Detailed structural analyses of quinazoline derivatives and their complexes have been conducted to understand their molecular configurations and potential interactions. For example, the study of bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate reveals intricate hydrogen bonding patterns, providing insights into the molecular structure that could influence the compound's reactivity and stability (Gotoh & Ishida, 2013).

Future Directions

The future directions for research on this compound would likely involve further exploration of its properties and potential uses, particularly in the field of medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzylanthranilic acid. This intermediate is then reacted with acetic anhydride to form N-(4-methoxybenzyl)anthranilic acid. The final compound is obtained by reacting N-(4-methoxybenzyl)anthranilic acid with phosgene and ammonia.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "phosgene", "ammonia" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzylanthranilic acid", "Reaction of 4-methoxybenzylanthranilic acid with acetic anhydride to form N-(4-methoxybenzyl)anthranilic acid", "Reaction of N-(4-methoxybenzyl)anthranilic acid with phosgene and ammonia to form N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] }

CAS No.

892274-94-1

Molecular Formula

C25H23N3O5

Molecular Weight

445.475

IUPAC Name

N,3-bis[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O5/c1-32-19-8-3-16(4-9-19)14-26-23(29)18-7-12-21-22(13-18)27-25(31)28(24(21)30)15-17-5-10-20(33-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31)

InChI Key

WMMKJBKXDJXOPX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.